molecular formula C18H18N4 B12470293 1,1'-butane-1,4-diylbis(1H-benzimidazole)

1,1'-butane-1,4-diylbis(1H-benzimidazole)

Katalognummer: B12470293
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HZBVLBOHWYTWCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Butane-1,4-diylbis(1H-benzimidazole) is a compound that incorporates benzimidazole moieties connected by a butane linkerIt is characterized by its unique structure, which allows it to act as a ligand in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1’-Butane-1,4-diylbis(1H-benzimidazole) can be synthesized through a multi-step process involving the reaction of benzimidazole with a butane-based linker. The synthesis typically involves the following steps:

    Formation of Benzimidazole: Benzimidazole is synthesized from o-phenylenediamine and formic acid under reflux conditions.

    Linker Attachment: The benzimidazole is then reacted with a butane-based linker, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Butane-1,4-diylbis(1H-benzimidazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Alkylated benzimidazole derivatives.

    Coordination Complexes:

Wirkmechanismus

The mechanism of action of 1,1’-butane-1,4-diylbis(1H-benzimidazole) primarily involves its ability to act as a ligand and form coordination complexes. The benzimidazole moieties can coordinate with metal ions through nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-Butane-1,4-diylbis(1H-benzimidazole) is unique due to its specific structure, which allows it to form stable coordination complexes with a variety of metal ions. This makes it a versatile ligand in coordination chemistry and material science .

Eigenschaften

Molekularformel

C18H18N4

Molekulargewicht

290.4 g/mol

IUPAC-Name

1-[4-(benzimidazol-1-yl)butyl]benzimidazole

InChI

InChI=1S/C18H18N4/c1-3-9-17-15(7-1)19-13-21(17)11-5-6-12-22-14-20-16-8-2-4-10-18(16)22/h1-4,7-10,13-14H,5-6,11-12H2

InChI-Schlüssel

HZBVLBOHWYTWCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CCCCN3C=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.